molecular formula C13H13ClN2O B8536059 6-(4-Chloro-benzyloxymethyl)-pyridin-2-ylamine

6-(4-Chloro-benzyloxymethyl)-pyridin-2-ylamine

Cat. No. B8536059
M. Wt: 248.71 g/mol
InChI Key: SNYHOTQMEUBMHL-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from N-[6-(4-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide (0.868 g) and 3M aqueous NaOH (5.22 mL) as a light yellow liquid (0.63 g). MS (ESI): 249.1 (MH+).
Name
N-[6-(4-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.868 g
Type
reactant
Reaction Step One
Name
Quantity
5.22 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][O:7][CH2:8][C:9]2[N:14]=[C:13]([NH:15]C(=O)C(C)(C)C)[CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][O:7][CH2:8][C:9]2[N:14]=[C:13]([NH2:15])[CH:12]=[CH:11][CH:10]=2)=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
N-[6-(4-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.868 g
Type
reactant
Smiles
ClC1=CC=C(COCC2=CC=CC(=N2)NC(C(C)(C)C)=O)C=C1
Name
Quantity
5.22 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(COCC2=CC=CC(=N2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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